molecular formula C14H13NO2 B1422367 2-(3-Methoxybenzoyl)-3-methylpyridine CAS No. 1187164-04-0

2-(3-Methoxybenzoyl)-3-methylpyridine

Cat. No.: B1422367
CAS No.: 1187164-04-0
M. Wt: 227.26 g/mol
InChI Key: PZTBRZYGPOYGQO-UHFFFAOYSA-N
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Description

2-(3-Methoxybenzoyl)-3-methylpyridine is an organic compound that belongs to the class of benzoylpyridines This compound is characterized by the presence of a methoxy group attached to the benzoyl moiety and a methyl group attached to the pyridine ring

Scientific Research Applications

2-(3-Methoxybenzoyl)-3-methylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of a compound depends on its structure and the context in which it’s used. For example, if it’s used as a drug, the mechanism of action would depend on how the compound interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, many benzoyl chloride derivatives are corrosive and can cause burns and eye damage .

Future Directions

The future directions for research on “2-(3-Methoxybenzoyl)-3-methylpyridine” would depend on its potential applications. For example, if it has potential uses in medicine or materials science, future research might focus on exploring these applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxybenzoyl)-3-methylpyridine typically involves the reaction of 3-methoxybenzoyl chloride with 3-methylpyridine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxybenzoyl)-3-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methoxybenzoyl)pyridine
  • 3-Methoxybenzoyl chloride
  • 3-Methoxybenzamide

Uniqueness

2-(3-Methoxybenzoyl)-3-methylpyridine is unique due to the presence of both a methoxy group and a methyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

(3-methoxyphenyl)-(3-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-5-4-8-15-13(10)14(16)11-6-3-7-12(9-11)17-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTBRZYGPOYGQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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